1-(2-Fluoro-4-methoxyphenyl)propan-2-one 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.: 16817-46-2
VCID: VC21050159
InChI: InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3
SMILES: CC(=O)CC1=C(C=C(C=C1)OC)F
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

1-(2-Fluoro-4-methoxyphenyl)propan-2-one

CAS No.: 16817-46-2

Cat. No.: VC21050159

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-4-methoxyphenyl)propan-2-one - 16817-46-2

Specification

CAS No. 16817-46-2
Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 1-(2-fluoro-4-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3
Standard InChI Key HQDQGPIMYFNCCH-UHFFFAOYSA-N
SMILES CC(=O)CC1=C(C=C(C=C1)OC)F
Canonical SMILES CC(=O)CC1=C(C=C(C=C1)OC)F

Introduction

Structural Characterization

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is identified by the CAS number 16817-46-2 and has a molecular formula of C10H11FO2 with a molecular weight of 182.19 g/mol . The compound's structure consists of a phenyl ring substituted with a fluoro group at position 2 and a methoxy group at position 4, along with a propan-2-one moiety attached to the ring.

The structural features of this compound can be represented through various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

IdentifierValue
IUPAC Name1-(2-fluoro-4-methoxyphenyl)propan-2-one
CAS Number16817-46-2
PubChem CID21831018
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
InChIInChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3
InChIKeyHQDQGPIMYFNCCH-UHFFFAOYSA-N
SMILESCC(=O)CC1=C(C=C(C=C1)OC)F

The substitution pattern of this compound significantly influences its chemical behavior, with the fluoro group enhancing lipophilicity and biological activity, while the methoxy group modulates electronic properties, potentially affecting enzyme interactions .

Comparative Structural Analysis

To understand the unique properties of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, it is informative to compare it with structurally similar compounds. These analogs possess subtle differences that can dramatically alter their reactivity and biological profiles.

Table 2: Comparison of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesPubChem CID
1-(2-Fluoro-4-methoxyphenyl)propan-2-oneC10H11FO2Reference compound21831018
1-(3-Fluoro-4-methoxyphenyl)propan-2-oneC10H11FO2Fluoro group at position 3 instead of 220228002
2-Fluoro-1-(4-methoxyphenyl)propan-1-oneC10H11FO2Ketone directly attached to aromatic ring; fluoro on propanone moiety45080813
1-Chloro-3-(2-fluoro-4-methoxyphenyl)propan-2-oneC10H10ClFO2Additional chloro substituent170836621
1-Amino-1-(2-fluoro-4-methoxyphenyl)acetoneC10H12FNO2Contains amino group55271507

These structural variations lead to significant differences in chemical reactivity, physical properties, and potential applications. For instance, the position of the fluoro group dramatically affects the electron distribution within the aromatic ring, altering the compound's reactivity patterns and binding properties .

Chemical Reactivity

The chemical behavior of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is dictated by its functional groups, each contributing distinct reactivity patterns.

Functional Group Reactivity

  • Ketone Group (propan-2-one moiety):

    • Participates in nucleophilic addition reactions

    • Can be reduced to alcohols, as evidenced by related compound (2S)-1-fluoro-2-(4-methoxyphenyl)propan-2-ol

    • Capable of participating in condensation reactions with amines to form imines

  • Fluoro Group:

    • Enhances lipophilicity

    • Can undergo nucleophilic aromatic substitution under specific conditions

    • Influences the electronic distribution in the aromatic ring, affecting reactivity at other positions

  • Methoxy Group:

    • Functions as an electron-donating group

    • Participates in demethylation reactions

    • Modulates the electronic properties of the aromatic system, influencing reaction selectivity

TransformationPotential ProductReaction ConditionsSignificance
Reduction1-(2-Fluoro-4-methoxyphenyl)propan-2-olReducing agents (NaBH4, LiAlH4)Creates alcohol derivatives with potential biological activity
Oxidation2-Fluoro-4-methoxybenzoic acid derivativesOxidizing agents (KMnO4, CrO3)Produces carboxylic acid derivatives for further functionalization
CondensationImines, hydrazones, oximesReaction with amines, hydrazines, hydroxylaminesCreates compounds with modified reactivity and biological profiles
Nucleophilic SubstitutionVarious substituted derivativesNucleophiles (amines, thiols)Introduces diverse functional groups to the aromatic ring

Applications in Research

Medicinal Chemistry Applications

Fluorinated aromatic compounds like 1-(2-Fluoro-4-methoxyphenyl)propan-2-one hold significant value in medicinal chemistry for several reasons:

  • Enhanced Pharmacokinetic Properties:

    • The fluoro group typically enhances metabolic stability by blocking sites of oxidative metabolism

    • Improved lipophilicity facilitates membrane permeability

    • Modified electron distribution can enhance binding affinity to biological targets

  • Building Block for Drug Development:

    • Serves as a versatile intermediate in the synthesis of more complex drug candidates

    • The ketone functionality provides a handle for further structural elaboration

Research on fluorinated derivatives suggests potential applications in the development of drugs targeting various conditions. For instance, fluorinated arylpiperazinylalkyl derivatives have demonstrated promising antidepressant and anxiolytic properties in preliminary studies .

Structure-Activity Relationships

The specific arrangement of functional groups in 1-(2-Fluoro-4-methoxyphenyl)propan-2-one contributes to its biological activity profile.

Table 4: Impact of Functional Groups on Biological Activity

Functional GroupPositionEffect on Biological Properties
Fluoro2 (ortho)Enhances lipophilicity; Blocks metabolic sites; Alters electronic distribution; Modifies binding to biological targets
Methoxy4 (para)Provides hydrogen bond acceptor capability; Influences electronic distribution; Affects interaction with enzymes and receptors
KetoneSide chainOffers hydrogen bond acceptor site; Provides reactive center for further derivatization; Influences molecular conformation

The combined effect of these functional groups creates a unique electronic and steric environment that determines how the molecule interacts with biological targets, potentially leading to specific therapeutic effects.

Research Findings and Future Directions

While comprehensive research specifically on 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is somewhat limited in the available literature, studies on structurally similar compounds provide valuable insights into potential applications and future research directions.

Future Research Directions

Several promising research directions emerge for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one:

  • Comprehensive Structure-Activity Relationship Studies: Investigating how the specific positioning of fluoro and methoxy groups affects interaction with biological targets

  • Development of Novel Synthetic Methodologies: Exploring efficient and selective methods for synthesizing this compound and its derivatives

  • Exploration as Building Block: Utilizing this compound as an intermediate in the synthesis of more complex molecules with enhanced biological activities

  • Investigation of Specific Biological Targets: Identifying proteins, enzymes, or receptors that interact selectively with this compound

  • Application in Imaging: Exploring potential applications in molecular imaging, as fluorinated compounds often serve as valuable PET (Positron Emission Tomography) tracers

Comparison with Non-Fluorinated Analogs

Table 5: Comparison of Fluorinated vs. Non-Fluorinated Analogs

Property1-(2-Fluoro-4-methoxyphenyl)propan-2-oneNon-Fluorinated Analog (1-(4-methoxyphenyl)propan-2-one)
LipophilicityHigherLower
Metabolic StabilityEnhancedReduced
Electronic DistributionModified by electron-withdrawing FDetermined primarily by electron-donating methoxy
Bond StrengthC-F bond is stronger than C-HC-H bonds are more reactive
Biological Target BindingPotentially enhanced through F-protein interactionsLacks F-specific interactions
Molecular SizeSlightly largerSmaller

These comparisons illustrate why fluorinated compounds like 1-(2-Fluoro-4-methoxyphenyl)propan-2-one have become increasingly important in drug discovery and development programs.

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